molecular formula C10H11ClFNO B2764544 2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide CAS No. 794559-24-3

2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide

Cat. No.: B2764544
CAS No.: 794559-24-3
M. Wt: 215.65
InChI Key: UGYMXLZKMOKDSN-UHFFFAOYSA-N
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Description

2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide is an organic compound with the molecular formula C9H9ClFNO It is a derivative of acetamide, featuring a chloro group, a fluorophenyl group, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide typically involves the reaction of 4-fluorobenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, or ethers.

    Oxidation: Products include N-oxides or other oxidized derivatives.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in metabolic processes or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
  • N-(5-chloro-4-fluoro-2-methylphenyl)acetamide
  • N-[(3-chlorophenyl)methyl]-4-fluorobenzamide

Uniqueness

2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluorophenyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c1-13(10(14)6-11)7-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYMXLZKMOKDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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